4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-10-7-6(5)4(3-11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZKIAYGAZBOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1F)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216890 | |
| Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-95-4 | |
| Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Core Formation
- Precursors : Aminopyridines and α-haloketones or α-haloesters are common starting materials.
- Conditions : Cyclization typically occurs under reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often with a base such as potassium carbonate to facilitate ring closure.
Selective Fluorination
- Reagents : Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor are used to introduce the fluorine atom at the 4-position.
- Reaction Conditions : Mild temperatures (0–25°C) are preferred to avoid over-fluorination or decomposition. Reaction times vary from 1 to 24 hours depending on the reagent and substrate.
Formylation and Oxidation to Carboxylic Acid
- Formylation : The 3-position is functionalized with an aldehyde group using formylation reactions such as the Vilsmeier-Haack reaction. This involves treatment with POCl3 and DMF under controlled temperature (0–40°C).
- Oxidation : The aldehyde is oxidized to the carboxylic acid using strong oxidants like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Alternative milder oxidants include TEMPO with sodium hypochlorite.
- Conditions : Oxidation is typically carried out in aqueous or mixed solvent systems at room temperature to reflux, depending on the oxidant.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Cyclization | Aminopyridine + α-haloketone, K2CO3, DMF, reflux | Pyrrolo[2,3-b]pyridine core |
| 2 | Fluorination | NFSI or Selectfluor, 0–25°C, 1–24 h | 4-Fluoro-pyrrolo[2,3-b]pyridine derivative |
| 3 | Formylation | POCl3, DMF, 0–40°C | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
| 4 | Oxidation to acid | KMnO4 or CrO3, aqueous solvent, RT to reflux | This compound |
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Aminopyridine + α-haloketone, K2CO3, DMF, reflux | Forms pyrrolo[2,3-b]pyridine core |
| Fluorination | NFSI or Selectfluor, 0–25°C | Selective fluorination at 4-position |
| Formylation | POCl3, DMF, 0–40°C | Introduces aldehyde at 3-position |
| Oxidation to Carboxylic Acid | KMnO4, CrO3, or TEMPO/NaOCl, aqueous, RT to reflux | Converts aldehyde to carboxylic acid |
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
Research has indicated that derivatives of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exhibit significant biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation and differentiation, making them important targets in cancer therapy.
Case Studies and Findings
-
Inhibition of FGFRs :
- A study reported the synthesis and evaluation of various derivatives of 1H-pyrrolo[2,3-b]pyridine. Among these, compound 4h (related to this compound) exhibited potent inhibition against FGFR1, FGFR2, and FGFR3 with IC values of 7 nM, 9 nM, and 25 nM respectively. This compound was shown to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis, highlighting its potential as an anti-cancer agent .
- Anti-Cancer Potential :
- Synthesis Methods :
Therapeutic Applications
Given its potent biological activities, this compound has potential applications in:
- Cancer Therapy : Targeting FGFRs can be beneficial in treating various cancers where these receptors are aberrantly activated.
- Drug Development : The structural characteristics of this compound make it a valuable lead for developing new therapeutic agents against cancer.
Mechanism of Action
The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. For example, the compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with structurally related pyrrolo-pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations at the 4-Position
- Fluorine vs.
- Methyl Substitution : The methyl group increases hydrophobicity, making the compound suitable for membrane-permeable agrochemicals .
Variations in Carboxylic Acid Position
- Positional Effects : Shifting the carboxylic acid from position 3 (pyrrolo[2,3-b]pyridine) to 2 (pyrrolo[2,3-c]pyridine) alters hydrogen-bonding interactions with biological targets, as seen in antibacterial activity .
Functional Group Modifications
- Esterification : Conversion of the carboxylic acid to a methyl ester (e.g., ) increases bioavailability but requires metabolic activation .
- Iodine Substitution : The iodo analog () is used in radiopharmaceuticals due to iodine’s isotopic versatility.
Key Research Findings
Synthetic Accessibility : The 4-fluoro derivative is synthesized via direct fluorination of the pyrrole ring, achieving higher yields (>80%) compared to chlorinated analogs (71% for 5-chloro derivatives) .
Biological Activity : Fluorine’s electronegativity enhances binding affinity to ATP-binding pockets in kinases, as demonstrated in kinase inhibition assays . Chlorinated analogs, however, show superior antiviral activity against RNA viruses .
Thermodynamic Stability : Methyl-substituted derivatives exhibit higher thermal stability (decomposition >200°C) compared to halogenated variants (<150°C) due to reduced electronegative strain .
Biological Activity
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This compound features a fluorine atom at the 4-position and a carboxylic acid group at the 3-position, making it a versatile building block for various bioactive molecules. Its biological activity is primarily linked to its interactions with specific molecular targets, including enzymes and receptors involved in critical signaling pathways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 1190314-95-4 |
| Molecular Weight | 180.13 g/mol |
| Density | 1.4±0.1 g/cm³ |
| LogP | 1.95 |
The mechanism of action for this compound involves its ability to bind to specific targets such as fibroblast growth factor receptors (FGFRs) and various kinases. The presence of the fluorine atom enhances its lipophilicity, which can improve binding affinity to these targets. For instance, studies have shown that this compound can inhibit FGFR signaling pathways, which are crucial in tumorigenesis and cancer progression .
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting migration and invasion .
Case Study:
In a study evaluating the cytotoxic effects of pyrrolo[2,3-b]pyridine derivatives on breast cancer cells (4T1), compound 4h showed IC50 values of 7 nM against FGFR1, indicating potent inhibitory activity that could be further explored for therapeutic applications .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. It has been shown to effectively inhibit kinase activities by competing with ATP for binding sites, thereby blocking essential signaling pathways associated with cell growth and survival .
Table: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Inhibits proliferation in breast cancer cells |
| Enzyme Inhibition | Blocks kinase activity; potential for cancer therapy |
| Other Activities | Possible roles in treating diseases of the immune system |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions using fluorinating agents and carboxylating agents under controlled conditions. This compound serves as a precursor for synthesizing various derivatives that may enhance biological activity or target specificity.
Q & A
Q. What computational tools predict the compound’s binding mode to target proteins when crystallographic data is unavailable?
- Methodological Answer :
- Docking : AutoDock Vina with flexible side chains and grid boxes centered on active sites (e.g., ATP-binding pockets) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of predicted poses .
- Pharmacophore Modeling : Align electrostatic potentials (fluorine’s σ-hole) with hydrophobic pockets in homology models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
